molecular formula C12H13ClO2 B6293008 (E)-Methyl 3-(4-chloro-3,5-dimethylphenyl)acrylate CAS No. 2413446-68-9

(E)-Methyl 3-(4-chloro-3,5-dimethylphenyl)acrylate

Cat. No. B6293008
CAS RN: 2413446-68-9
M. Wt: 224.68 g/mol
InChI Key: INBFUAILFRSUQA-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Methyl 3-(4-chloro-3,5-dimethylphenyl)acrylate, also known as M3CDMA, is an important and versatile compound in organic synthesis. It has a wide range of applications in the fields of medicinal chemistry, pharmaceuticals, and materials science. M3CDMA has been used in the synthesis of various compounds, such as amino acids, peptides, and other organic molecules. In addition, it has been used in the synthesis of various drugs, such as antifungal agents, anti-inflammatory agents, and anti-cancer agents.

Advantages and Limitations for Lab Experiments

(E)-Methyl 3-(4-chloro-3,5-dimethylphenyl)acrylate has several advantages for lab experiments. It is a versatile compound that can be used in a variety of organic synthesis reactions. It is also non-toxic and non-irritating, making it safe to use in the laboratory. Furthermore, it is non-carcinogenic and non-mutagenic, making it suitable for use in experiments involving human subjects. However, it has some limitations, such as its high cost and the need for specialized equipment and reagents.

Future Directions

There are several potential future directions for (E)-Methyl 3-(4-chloro-3,5-dimethylphenyl)acrylate research. One potential direction is to further explore its mechanism of action and biochemical and physiological effects. Another potential direction is to develop new synthesis methods for the compound. Additionally, further research could be done to explore its potential applications in drug discovery, material synthesis, and organic synthesis. Finally, further research could be done to explore its potential use in the development of new polymers, such as polycarbonates and polyesters.

Synthesis Methods

(E)-Methyl 3-(4-chloro-3,5-dimethylphenyl)acrylate can be synthesized using a variety of methods, including the Wittig reaction, the Suzuki-Miyaura reaction, and the Stille reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt, followed by the addition of a base. The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organohalide. The Stille reaction involves the reaction of an organostannane with an organohalide.

Scientific Research Applications

(E)-Methyl 3-(4-chloro-3,5-dimethylphenyl)acrylate has been used in numerous scientific research applications, such as drug discovery, material synthesis, and organic synthesis. In drug discovery, it has been used in the synthesis of various drugs, such as antifungal agents, anti-inflammatory agents, and anti-cancer agents. In material synthesis, it has been used in the synthesis of various polymers, such as polycarbonates and polyesters. In organic synthesis, it has been used in the synthesis of various compounds, such as amino acids, peptides, and other organic molecules.

properties

IUPAC Name

methyl (E)-3-(4-chloro-3,5-dimethylphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c1-8-6-10(4-5-11(14)15-3)7-9(2)12(8)13/h4-7H,1-3H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBFUAILFRSUQA-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)C=CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1Cl)C)/C=C/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-methyl 3-(4-chloro-3,5-dimethylphenyl)acrylate

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